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Compound of Interest

Compound Name: AZD4694 Precursor

Cat. No.: B10830092

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis, purification, and quality control of
the positron emission tomography (PET) radioligand [11C]AZD4694. This radiotracer is a
carbon-11 labeled isotopolog of AZD4694, a molecule with high affinity for f-amyloid plaques,
making it a valuable tool in Alzheimer's disease research. The procedure involves the N-
methylation of the precursor, 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol, using [11C]methyl
iodide. Following the radiosynthesis, the product is purified by semi-preparative high-
performance liquid chromatography (HPLC) and formulated for intravenous injection. Quality
control measures are outlined to ensure the final product's identity, purity, and specific activity.

Introduction

[11C]AZD4694 is a PET radioligand used for imaging B-amyloid plaques in the brain. Its
synthesis involves the incorporation of the short-lived positron-emitting isotope, carbon-11 (t¥2
= 20.4 min), into the parent molecule. The procedure described herein is based on the N-[11C]-
methylation of a suitable precursor.[1] This document provides a comprehensive, step-by-step
guide for researchers and professionals in the field of radiopharmaceutical sciences.

Materials and Reagents
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Material/Reagent Supplier Grade

2-(2-fluoro-6-amino-3-

pyridyl)benzofuran-5-ol Specialized chemical supplier >98% purity

(Precursor)

[11C]Methyl lodide Produced from cyclotron via ) i
Radiopharmaceutical

([11CICH3I) [11C]CO2 or [11CICHA4

Acetonitrile (MeCN) HPLC Grade Anhydrous

Dimethylformamide (DMF) HPLC Grade Anhydrous

Water for Injection (WFI) Pharmaceutical Grade Sterile

Ethanol (EtOH) USP Grade Sterile

Saline (0.9% NacCl) USP Grade Sterile

C18 Sep-Pak Cartridge Waters or equivalent

Sterile Millex-GV filter (0.22

Millipore or equivalent
Hm)

Experimental Protocols
Overview of the [11C]AZD4694 Synthesis Workflow

The overall workflow for the preparation of [L1C]AZD4694 is depicted in the flowchart below. It
begins with the production of [11C]methyl iodide, followed by the radiolabeling reaction,
purification of the product, and finally, formulation and quality control.
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Caption: Workflow for the synthesis of [11C]AZD4694.
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Step-by-Step Radiolabeling Procedure

o Precursor Preparation: Dissolve 0.5-1.0 mg of the 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-
5-ol precursor in 200-300 pL of anhydrous dimethylformamide (DMF) in a sealed reaction
vessel.

e [11C]Methyl lodide Trapping: Bubble the gaseous [11C]methyl iodide produced from the
cyclotron target through the precursor solution at room temperature until the radioactivity in
the trap ceases to increase.

e N-[11C]-Methylation Reaction: Seal the reaction vessel and heat it at 80-100 °C for 5
minutes.

e Quenching and Preparation for HPLC: After the reaction time, cool the vessel and quench
the reaction by adding 0.5-1.0 mL of the semi-preparative HPLC mobile phase.

Semi-Preparative HPLC Purification

Purify the crude reaction mixture using a semi-preparative HPLC system with the following
suggested conditions:

Parameter Value

Column Reverse-phase C18, 10 pm, 250 x 10 mm
) 40-50% Acetonitrile in 50 mM Ammonium

Mobile Phase

Formate Buffer (pH 6.5-7.5)

Flow Rate 4-6 mL/min

) UV (254 nm) and radioactivity detectors in
Detection _
series

Collect the radioactive peak corresponding to [11C]AZD4694. The retention time should be
determined beforehand using the non-radioactive AZD4694 standard.

Formulation
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» Trapping of Purified Product: Dilute the collected HPLC fraction with approximately 20 mL of
WFI and pass it through a C18 Sep-Pak cartridge to trap the [L1C]AZD4694.

o Elution and Sterilization: Wash the cartridge with 5-10 mL of WFI. Elute the [11C]AZD4694

from the cartridge with 0.5-1.0 mL of sterile ethanol.

¢ Final Formulation: Dilute the ethanolic solution with 9.0-9.5 mL of sterile saline for a final

injectable solution with an ethanol concentration of <10% v/v. Pass the final solution through

a 0.22 um sterile filter into a sterile, pyrogen-free vial.

Quality Control

Perform the following quality control tests on the final product before administration.

Parameter Specification

Method

Radiochemical Purity >98%

Analytical HPLC

Retention time matches that of

Radiochemical Identity
the AZD4694 standard

Analytical HPLC

pH 55-75

pH meter or pH strips

_ Ethanol < 10% v/v, Acetonitrile
Residual Solvents
<410 ppm

Gas Chromatography (GC)

) ) Clear, colorless solution, free
Visual Inspection .
of particulates

Visual

Sterility Sterile

Standard sterility testing

Endotoxins < 175 EU/NV

Limulus Amebocyte Lysate
(LAL) test

Analytical HPLC Method for Radiochemical Purity
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Parameter Value
Column Reverse-phase C18, 5 um, 250 x 4.6 mm
) 45% Acetonitrile in 0.1 M Ammonium Formate
Mobile Phase
(pH 6.5)

Flow Rate 1.0 mL/min

) UV (254 nm) and radioactivity detectors in
Detection

series

Data Presentation

The following table summarizes the expected quantitative data for the [11C]AZD4694

synthesis.
Parameter Typical Value
Radiochemical Yield (decay-corrected) ~60% (based on trapped [L1C]CHS3I)[1]
Radiochemical Purity > 98%
Specific Activity (at end of synthesis) > 37 GBg/umol (> 1 Ci/umol)
Total Synthesis Time 30 - 40 minutes

Signaling Pathways and Logical Relationships

The synthesis of [11C]AZD4694 does not directly involve a biological signaling pathway. The
logical relationship of the synthesis is a sequential chemical process as illustrated in the
workflow diagram in section 3.1. The key transformation is the nucleophilic substitution reaction
at the amino group of the precursor by the electrophilic [L1C]methyl group of [L1C]methyl
iodide.
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2-(2-fluoro-6-amino-3-pyridyl)
benzofuran-5-ol

N-alkylation
Heat, Base optional)

[11C]AZD4694

[ [11C]Methyl lodide
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Caption: The core N-[11C]-methylation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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